molecular formula C10H17ClN2O2 B2395729 2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide CAS No. 1179728-11-0

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide

Cat. No.: B2395729
CAS No.: 1179728-11-0
M. Wt: 232.71
InChI Key: IBLXMQARWZQJOV-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a methyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with N-methyl-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloropropanoyl chloride+N-methyl-2-pyrrolidinonetriethylamineThis compound\text{2-chloropropanoyl chloride} + \text{N-methyl-2-pyrrolidinone} \xrightarrow{\text{triethylamine}} \text{this compound} 2-chloropropanoyl chloride+N-methyl-2-pyrrolidinonetriethylamine​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide derivatives.

    Reduction: Formation of 2-chloro-N-methyl-N-(2-hydroxy-2-pyrrolidin-1-ylethyl)propanamide.

    Oxidation: Formation of 2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanoic acid.

Scientific Research Applications

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide: Lacks the chloro group, leading to different reactivity and biological activity.

    2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)butanamide: Contains a longer alkyl chain, which may affect its solubility and interaction with biological targets.

Uniqueness

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide is unique due to the presence of both a chloro group and a pyrrolidinone moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-8(11)10(15)12(2)7-9(14)13-5-3-4-6-13/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLXMQARWZQJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC(=O)N1CCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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